molecular formula C11H16N2O2 B8566213 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid

5-[(4-methylpyridin-2-yl)amino]pentanoic Acid

Cat. No.: B8566213
M. Wt: 208.26 g/mol
InChI Key: FTYOEMLFABJQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methylpyridin-2-yl)amino]pentanoic Acid is an organic compound with the molecular formula C11H16N2O2. It contains a pyridine ring substituted with a methyl group and an amino group, linked to a pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid typically involves the reaction of 4-methyl-2-aminopyridine with a pentanoic acid derivative. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylpyridin-2-yl)amino]pentanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-methylpyridin-2-yl)amino]pentanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-methylpyridin-2-yl)amino]pentanoic Acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[(4-methylpyridin-2-yl)amino]pentanoic acid

InChI

InChI=1S/C11H16N2O2/c1-9-5-7-13-10(8-9)12-6-3-2-4-11(14)15/h5,7-8H,2-4,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

FTYOEMLFABJQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-[N-(4-methylpyridin-2-yl)amino]pentanoate (16.7 g, 70.7 mmol, obtainable in accordance with Example 3a)) was dissolved in methanol (20 ml), 2N aqueous NaOH (71 ml, 141 mmol) was added, and the mixture was stirred overnight at room temperature. The solvent was then removed, and the resultant solid was extracted thoroughly with CHCl3 (500 ml) and an excess of DIPEA. The filtrate was evaporated and dried, giving a colourless solid (3.92 g, 18.8 mmol, 27%).
Name
Ethyl 5-[N-(4-methylpyridin-2-yl)amino]pentanoate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
71 mL
Type
reactant
Reaction Step Two
Name
Yield
27%

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